4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one
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Overview
Description
4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one is a complex organic compound that features a combination of oxazole, benzene, sulfonyl, pyridine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one typically involves multi-step organic reactions. The key steps include:
Formation of the oxazole ring: This can be achieved through the cyclodehydration of appropriate precursors under acidic conditions.
Coupling with piperazine and pyridine: The final steps involve coupling reactions to attach the piperazine and pyridine rings, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary, but typical reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biology: It can be used in studies involving cell signaling pathways and molecular interactions.
Materials Science: The compound’s properties may be leveraged in the development of new materials with specific electronic or photonic characteristics.
Mechanism of Action
The mechanism of action of 4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: This compound shares the oxazole and benzenesulfonyl moieties but lacks the piperazine and pyridine rings.
1-(4-Bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole: This compound features a piperazine ring and an aromatic system but differs in the specific substituents and ring structures.
Uniqueness
The uniqueness of 4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one lies in its combination of multiple heterocyclic and aromatic rings, which confer distinct chemical and biological properties. This structural complexity allows for a wide range of potential interactions and applications that are not possible with simpler compounds.
Properties
IUPAC Name |
4-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonyl-1-pyridin-3-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-14-21-18(13-27-14)15-4-6-17(7-5-15)28(25,26)22-9-10-23(19(24)12-22)16-3-2-8-20-11-16/h2-8,11,13H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUAYOJPGYYROC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(C(=O)C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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